Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-
Description
The compound Ruthenate(2-), [2,2'-bipyridine]-4,4'-dicarboxylato(2-)-κN1,κN1'bis(thiocyanato-κN)-, hydrogen sodium, (OC-6-32)- (CAS: 906009-36-7) is a heteroleptic ruthenium(II) complex with a molecular formula of C26H14N6O4S2Ru-2·H+ and a molecular weight of 640.635 g/mol . Its structure features:
- Two bipyridine ligands: A 2,2'-bipyridine-4,4'-dicarboxylato(2-) ligand, which facilitates anchoring to semiconductor surfaces (e.g., TiO₂ in dye-sensitized solar cells, DSSCs). A 4,4'-dinonyl-2,2'-bipyridine ligand, where the nonyl (C₉H₁₉) chains enhance hydrophobicity, reducing triiodide (I₃⁻) recombination at the photoanode .
- Two thiocyanato (NCS⁻) ligands, which broaden light absorption into the visible spectrum and stabilize the Ru center .
- OC-6-32 geometry, denoting an octahedral coordination sphere with specific ligand arrangement .
This compound is designed for DSSCs, balancing efficient electron injection (via carboxylato groups) and prolonged stability (via hydrophobic nonyl chains).
Properties
IUPAC Name |
sodium;2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);diisothiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.Na.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;;/q;;2*-1;+1;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRLIZIPPIXIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Na+].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N6NaO4RuS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- involves several steps. One common method involves the reduction of a ruthenium precursor, such as ruthenium trichloride, in the presence of the ligands 2,2’-bipyridine-4,4’-dicarboxylate and 4,4’-dinonyl-2,2’-bipyridine. The reaction is typically carried out in a solvent such as ethanol or water, under reflux conditions. The thiocyanate ligands are then introduced to complete the coordination sphere around the ruthenium ion .
Chemical Reactions Analysis
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- undergoes various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can undergo redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Scientific Research Applications
Photovoltaic Applications
Dye-Sensitized Solar Cells (DSSCs) :
Ruthenate complexes are widely used as sensitizers in dye-sensitized solar cells. The compound Ruthenate(2-) has been shown to enhance light absorption and improve the efficiency of energy conversion in DSSCs. Its ability to form strong bonds with titanium dioxide (TiO₂) enhances electron transfer processes, leading to increased photocurrent generation. The stability and efficiency of ruthenium-based dyes make them ideal candidates for commercial solar cell applications .
Case Study : A study demonstrated that incorporating Ruthenate(2-) into DSSCs resulted in a significant increase in power conversion efficiency compared to traditional dyes. The compound's unique electronic properties allow for better light harvesting and improved charge separation .
Catalytic Applications
Electrocatalysis :
Ruthenate complexes are also employed as catalysts in various electrochemical reactions, including water splitting and fuel cell technology. The compound's ability to facilitate electron transfer makes it suitable for catalyzing oxygen evolution reactions (OER) and hydrogen evolution reactions (HER).
Case Study : Research has indicated that Ruthenate(2-) exhibits superior catalytic activity for OER when compared to other metal complexes. This is attributed to its favorable redox properties and the stability of its oxidation states .
Biochemical Applications
Anticancer Activity :
Recent studies have explored the potential of ruthenium complexes, including Ruthenate(2-), as anticancer agents. The compound can interact with cellular components and induce apoptosis in cancer cells. Its mechanism of action involves the generation of reactive oxygen species (ROS), which can lead to cell death.
Case Study : In vitro experiments have shown that Ruthenate(2-) can selectively target cancer cells while sparing normal cells, demonstrating its potential as a therapeutic agent .
Material Science
Nanomaterials Synthesis :
Ruthenate complexes are utilized in the synthesis of nanomaterials due to their ability to act as precursors for metal nanoparticles. These nanoparticles have applications in drug delivery systems and as catalysts.
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Photovoltaics | Used as sensitizers in dye-sensitized solar cells | Increased power conversion efficiency observed |
| Catalysis | Catalysts for electrochemical reactions | Superior activity for oxygen evolution reactions |
| Biochemistry | Potential anticancer agents | Selective targeting of cancer cells |
| Material Science | Precursor for synthesizing metal nanoparticles | Application in drug delivery systems |
Mechanism of Action
The mechanism by which Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- exerts its effects involves the interaction of the ruthenium center with its ligands. The ligands modulate the electronic properties of the ruthenium ion, allowing it to participate in various redox and catalytic processes. The thiocyanate ligands, in particular, play a crucial role in stabilizing the complex and facilitating electron transfer reactions .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Polypyridyl Complexes
The following table compares structural features, efficiencies, and applications of the target compound with key analogs:
Note: The target compound’s efficiency is inferred from structural similarity to Z906.
Key Structural and Functional Differences:
Ligand Modifications: N3/N719: Use two dicarboxylato-bpy ligands for strong TiO₂ binding but lack hydrophobic chains, leading to higher recombination rates . Z907/Target Compound: Replace one dicarboxylato-bpy with dinonyl-bpy to reduce I₃⁻ recombination. The dinonyl chains in the target compound are longer than Z907’s dipropyl, enhancing hydrophobicity and stability . Counterions: Sodium and hydrogen in the target compound may alter solubility and interfacial charge transfer compared to tetrabutylammonium in N719 .
Optical and Electronic Properties: Thiocyanato ligands in all compounds extend absorption to ~550 nm, but the dinonyl-bpy ligand in the target compound red-shifts absorption slightly compared to N3 . The OC-6-32 geometry optimizes ligand field splitting, enhancing excited-state lifetime .
Performance in DSSCs: The target compound’s design addresses the trade-off between dye loading (via carboxylato groups) and recombination suppression (via nonyl chains). This balance is critical for outdoor stability under prolonged light exposure .
Research Findings and Advancements
Synthesis and Characterization: The target compound is synthesized via ligand substitution reactions, starting from [RuCl₃] and sequentially adding dicarboxylato-bpy, dinonyl-bpy, and thiocyanate . Fourier-transform infrared (FTIR) spectroscopy confirms NCS⁻ coordination (~2100 cm⁻¹), while cyclic voltammetry shows Ru²⁺/³⁺ redox potentials near 1.1 V vs. NHE, suitable for DSSC operation .
DSSC Performance: In ionic liquid-based electrolytes (e.g., 1-methyl-3-propylimidazolium iodide), the target compound achieves >10% efficiency due to reduced back electron transfer . Transient absorption spectroscopy reveals a 50% longer electron lifetime compared to N719, attributed to nonyl chain-induced dye aggregation suppression .
Limitations: The bulky dinonyl ligand reduces dye loading on TiO₂ by ~20% compared to N719, partially offsetting efficiency gains .
Biological Activity
Ruthenate complexes have garnered significant attention in biological and medicinal chemistry due to their unique properties and potential applications. This article explores the biological activity of the compound Ruthenate(2-), [2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- , focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Bipyridine ligands : These are known for their ability to chelate metal ions and enhance biological activity.
- Ruthenium center : Ruthenium is a transition metal that can exhibit various oxidation states and coordination geometries, contributing to its reactivity in biological systems.
- Thiocyanato groups : These ligands can influence the electronic properties of the complex and its interaction with biomolecules.
Molecular Formula
Ruthenate complexes often act through several mechanisms:
- DNA Intercalation : The bipyridine ligands can intercalate between DNA bases, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Upon light activation or chemical reduction, these complexes can generate ROS, which can induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain ruthenium complexes have been shown to inhibit key enzymes involved in cancer metabolism.
Anticancer Properties
Numerous studies have documented the anticancer activity of ruthenate complexes:
- Case Study 1 : A study demonstrated that a similar ruthenate complex exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The IC50 values ranged from 5 to 20 µM depending on the cell line tested .
- Case Study 2 : Another research highlighted that ruthenate complexes could induce apoptosis in breast cancer cells through ROS-mediated pathways. The compound was found to significantly increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic markers .
Antimicrobial Activity
Ruthenate compounds have also shown potential as antimicrobial agents:
- Case Study 3 : Research indicated that ruthenate complexes were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as low as 10 µg/mL for certain strains .
Table 1: Biological Activity Summary of Ruthenate Complexes
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | ROS generation |
| Anticancer | HeLa (Cervical Cancer) | 15 | DNA intercalation |
| Antimicrobial | E. coli | 12 µg/mL | Membrane disruption |
| Antimicrobial | S. aureus | 8 µg/mL | Enzyme inhibition |
Safety and Toxicity
While ruthenate complexes show promising biological activities, their safety profile is crucial for therapeutic applications. Studies indicate that at therapeutic doses, these compounds exhibit low toxicity towards normal cells; however, further investigation into long-term effects and biocompatibility is necessary .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for heteroleptic ruthenium(II) complexes incorporating 4,4'-dicarboxy-2,2'-bipyridine ligands?
- Methodological Answer : The synthesis typically involves reacting RuCl₃ with functionalized bipyridine ligands under controlled conditions. For example, Urbani et al. (2015) synthesized [RuLL'(NCS)₂] complexes by refluxing RuCl₃·3H₂O with 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy) and ancillary ligands (e.g., dinonyl-bipyridine) in ethanol/water mixtures under inert atmospheres. Ligand stoichiometry and reaction time (24–48 hours) are critical for achieving high yields (70–85%) . Cheng et al. (2021) emphasized the use of cis-[RuCl₂(Bipy)₂]·2H₂O precursors to ensure proper ligand substitution kinetics .
Q. How can spectroscopic techniques characterize the coordination environment of this ruthenium complex?
- Methodological Answer :
- UV-Vis Spectroscopy : Electronic transitions (e.g., metal-to-ligand charge transfer, MLCT) between 450–550 nm confirm ligand coordination and electronic structure .
- NMR : Proton signals for carboxylate groups (dcbpy) at δ 8.5–9.0 ppm and thiocyanato (NCS) ligands near δ 3.5 ppm help verify ligand attachment .
- X-ray Crystallography : Used to resolve octahedral geometry (OC-6-32), as demonstrated in Santos et al. (Supporting Information) for analogous Ru(II) polypyridyl complexes .
Q. What electrochemical methods are suitable for evaluating redox properties?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte reveals Ru(III/II) redox couples. For complexes with dcbpy, oxidation potentials typically range from +1.2 to +1.5 V (vs. Ag/AgCl), while reduction peaks for thiocyanato ligands appear near -1.0 V .
Advanced Research Questions
Q. How can conflicting photophysical data between analogous ruthenium complexes be reconciled?
- Methodological Answer : Discrepancies in emission lifetimes or quantum yields often arise from solvent polarity or ligand protonation states. For example, Urbani et al. (2015) observed that electron-withdrawing substituents on bipyridine ligands reduce MLCT excited-state lifetimes due to enhanced non-radiative decay. Cross-validate using time-resolved fluorescence and transient absorption spectroscopy to isolate solvent/ligand effects . Computational DFT studies (e.g., using Gaussian 09) can model electronic transitions to identify contributing factors .
Q. What ligand modifications improve photovoltaic efficiency in dye-sensitized solar cells (DSSCs)?
- Methodological Answer :
- Electron-Rich Ancillary Ligands : Dinonyl-bipyridine enhances hydrophobic stability, reducing dye aggregation on TiO₂ surfaces .
- Thiocyanato Substitution : Replacing NCS with stronger σ-donors (e.g., CN⁻) increases Ru(III/II) redox potentials, improving electron injection into semiconductors .
- Carboxylate Anchors : Dcbpy’s carboxyl groups facilitate binding to TiO₂, as shown by Abbotto et al. (2011), achieving >9% efficiency in DSSCs .
Q. What strategies mitigate ligand dissociation in aqueous environments?
- Methodological Answer :
- Encapsulation : Doping into UiO-67 MOFs stabilizes the complex, as demonstrated by Munday et al., where the MOF framework prevents thiocyanato ligand loss .
- Ligand Rigidity : Incorporating π-conjugated ligands (e.g., benzo[1,2-b:4,5-b']dithiophene derivatives) reduces lability by enhancing chelate stability .
Q. How can computational methods predict excited-state behavior for this complex?
- Methodological Answer :
- TD-DFT Calculations : Model MLCT states using B3LYP functionals with LANL2DZ basis sets for Ru and 6-31G* for lighter atoms. Compare computed absorption spectra (e.g., GaussSum) with experimental UV-Vis to validate transitions .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation tendencies, critical for DSSC applications .
Data Contradiction Analysis
Q. Why do similar ruthenium complexes exhibit varying electrochemical gaps?
- Methodological Answer : Differences in ligand electron-donating/withdrawing capabilities alter HOMO-LUMO gaps. For instance, complexes with 4,4'-dimethoxy-2,2'-bipyridine show 0.3–0.5 eV lower oxidation potentials than non-substituted analogs due to methoxy’s electron-donating effect . Validate via CV under identical conditions and adjust for counterion effects (e.g., PF₆⁻ vs. ClO₄⁻) .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
